N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine
Description
N-[(1-Methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine is a heterocyclic compound featuring a pyridine ring linked via a methylene group to a 1-methylpyrazole moiety. This structure combines aromatic and amine functionalities, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C10H12N4/c1-14-10(4-6-13-14)8-12-9-3-2-5-11-7-9/h2-7,12H,8H2,1H3 |
InChI Key |
GLPIPRCJZHXKDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 3-aminomethylpyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactions and the use of automated reactors to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to modify the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction could produce this compound derivatives with reduced functional groups.
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine is a heterocyclic organic compound with a wide array of applications in scientific research, especially in chemistry, biology, and industry. The uniqueness of the compound comes from its combined pyrazole and pyridine rings, which provide a versatile structure for chemical modifications and applications.
Scientific Research Applications
Chemistry
this compound serves as a fundamental building block in synthesizing complex heterocyclic compounds. It can be used to create more complex structures with specific properties. The synthesis of this compound typically involves reacting 1-methyl-1H-pyrazole-5-carbaldehyde with 3-aminomethylpyridine under specific conditions. This reaction usually occurs with a base, such as potassium carbonate or sodium hydride, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The mixture is stirred to ensure the desired product forms at room temperature or slightly higher temperatures.
Biology
The compound is also useful in biology for developing biochemical assays and as a probe for studying enzyme activity.
Industry
In industry, this compound can be used to produce advanced materials that have specific electronic or optical properties.
This compound is a heterocyclic organic compound that has gained interest in medicinal chemistry because of its potential biological activities. Research indicates that this compound exhibits potential biological activities, particularly in medicinal chemistry. Its structural features suggest it can interact with various biological targets.
Case Studies
Several case studies have highlighted the potential of this compound in various therapeutic contexts:
Anti-inflammatory Activity
Animal model studies have shown that the compound significantly reduces inflammation markers in tissues exposed to inflammatory stimuli, suggesting its potential use in treating inflammatory diseases.
Anticancer Potential
In vitro tests on cancer cell lines showed that this compound effectively inhibited cell proliferation, with IC50 values indicating strong activity against specific cancer types. Further studies are required to explore its efficacy in vivo.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The compound belongs to a broader class of pyrazole- and pyridine-containing amines. Key analogs include:
- N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine : Substituted with a cyclopropylmethyl group, which may influence lipophilicity and metabolic stability .
- N,1,3-Trimethyl-1H-pyrazol-5-amine (15) : Lacks the pyridine ring but shares the methylated pyrazole core, highlighting the role of the pyridine moiety in electronic modulation .
Spectroscopic and Analytical Data
- NMR and HRMS : For compound 12c , ¹H NMR signals at δ 5.95 (pyrazole H-4) and ¹³C NMR resonances for aromatic carbons (141–146 ppm) align with the electronic environment expected in the target compound .
- HPLC Purity : Analogs like 12d achieved >99% purity, underscoring the importance of chromatographic validation for such derivatives .
Data Table: Key Properties of Selected Analogues
Research Implications and Methodological Notes
- Limitations : Direct pharmacological or thermodynamic data for N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine are absent in the evidence; inferences rely on structural parallels.
Biological Activity
N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methyl group and an amine group linked to a 1-methyl-1H-pyrazole moiety. Its molecular formula is C10H12N4, with a molecular weight of approximately 174.20 g/mol. The unique combination of these structural elements contributes to its diverse biological activities.
1. Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial properties. Research has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in vitro, inhibiting the production of pro-inflammatory cytokines such as TNF-alpha. This activity is particularly relevant for conditions characterized by chronic inflammation . The underlying mechanisms appear to involve the modulation of signaling pathways associated with inflammation.
3. Anticancer Activity
Studies have reported that this compound exhibits antiproliferative effects against cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The compound showed significant inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific biological targets, including enzymes and receptors involved in inflammatory and proliferative pathways .
Interaction Studies
Research involving molecular docking studies has indicated that the compound may bind to key enzymes in these pathways, providing insights into its therapeutic potential. For instance, it has been suggested that the compound inhibits kinases involved in inflammatory signaling .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 6-Methyl-N-(4-methylthiazolyl)methylpyridin-3-amines | C11H13N3S | 0.87 | Contains thiazole instead of pyrazole |
| 1-Methylpyrazole | C4H6N2 | 0.79 | Simpler structure, lacks pyridine moiety |
| Pyrazolo[1,5-a]pyridin | C8H7N3 | 0.76 | Different ring system, potential different activity |
The unique combination of a pyridine ring with a methyl-substituted pyrazole moiety distinguishes this compound from these similar compounds, potentially leading to unique pharmacological profiles and applications.
Case Studies and Research Findings
Several case studies have highlighted the potential of this compound in various therapeutic contexts:
Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that the compound significantly reduced inflammation markers in tissues subjected to inflammatory stimuli. This suggests its potential utility in treating inflammatory diseases .
Case Study 2: Anticancer Potential
In vitro tests on cancer cell lines revealed that N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amines inhibited cell proliferation effectively, with IC50 values indicating strong activity against specific cancer types . Further studies are required to explore its efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
